Tomivosertib

MNK1/2 inhibition eIF4E phosphorylation kinase selectivity

Choose Tomivosertib (eFT508) for your research to ensure reproducible, high-impact results. Its unparalleled kinome selectivity (>400 kinases screened) eliminates off-target artifacts, while its picomolar potency (IC50 1-2 nM) guarantees robust target engagement. Preclinical data confirms >100% tumor growth inhibition with oral dosing, and it uniquely downregulates PD-L1 while enhancing T cell memory, making it the definitive tool for immuno-oncology and combination therapy studies.

Molecular Formula C17H20N6O2
Molecular Weight 340.4 g/mol
CAS No. 1849590-01-7
Cat. No. B560178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTomivosertib
CAS1849590-01-7
SynonymseFT508;  eFT-508;  6'-[(6-amino-4-pyrimidinyl)amino]-8'-methyl-spiro[cyclohexane-1,3'(2'H)-imidazo[1,5-a]pyridine]-1',5'-dione
Molecular FormulaC17H20N6O2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3
InChIInChI=1S/C17H20N6O2/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21)
InChIKeyHKTBYUWLRDZAJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Tomivosertib (CAS 1849590-01-7) Product Baseline: Potent MNK1/2 Dual Inhibitor for Oncology and Immuno-Oncology Research Procurement


Tomivosertib (eFT508) is a potent, highly selective, reversible, ATP-competitive, and orally bioavailable small-molecule inhibitor of the mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2), with reported enzymatic IC50 values of 1-2 nM against both isoforms . By inhibiting MNK1/2, tomivosertib blocks the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) at serine 209 (cellular IC50 range of 2-21 nM), thereby modulating downstream oncogenic translation and immune evasion programs . The compound is currently under clinical investigation for multiple cancer indications, including breast cancer and non-small cell lung cancer, both as monotherapy and in combination regimens [1].

Why Generic Substitution of Tomivosertib with Other MNK1/2 Inhibitors or eIF4E Pathway Modulators Fails to Replicate Precise Experimental Outcomes


MNK1/2 inhibitors exhibit significant variance in isoform selectivity, potency, and off-target profiles, directly impacting downstream pharmacodynamic responses in both tumor-intrinsic and immune-modulating contexts. For instance, earlier-generation probes like CGP 57380 exhibit >1,000-fold lower potency against MNK1 (IC50 = 2.2 μM) compared to tomivosertib (IC50 = 1-2 nM) , while other clinical-stage candidates like BAY 1143269 are biased toward MNK1 (IC50 = 40 nM) over MNK2 (IC50 = 904 nM) , which can yield divergent effects on eIF4E phosphorylation and immune checkpoint modulation. Furthermore, the broad kinome selectivity profile of tomivosertib—demonstrating only two off-targets (CLK4 and DRAK1) at 1 μM in a >400-kinase panel—differs markedly from less selective or less well-characterized probes [1]. Therefore, direct substitution with an in-class analog may lead to non-equivalent target engagement, confounding interpretation of MNK-eIF4E axis biology and undermining reproducibility of combination therapy studies.

Quantitative Comparative Evidence Guide: Tomivosertib's Differential Activity and Selectivity Profile for Scientific Procurement Decisions


Superior MNK1/2 Dual Potency: Tomivosertib Exhibits Sub-Nanomolar to Low Nanomolar IC50 Values, Distinguishing It from First-Generation Probes and MNK1-Biased Clinical Candidates

Tomivosertib demonstrates balanced, high-potency inhibition of both MNK1 and MNK2, with enzymatic IC50 values of 1-2 nM (range across multiple independent assays: 1-2.4 nM) . In contrast, the first-generation probe CGP 57380 exhibits an MNK1 IC50 of 2,200 nM (2.2 μM), representing a >1,000-fold difference in potency . Similarly, the clinical-stage candidate BAY 1143269 displays a biased inhibition profile, with an MNK1 IC50 of 40 nM and an MNK2 IC50 of 904 nM, indicating a ~22.6-fold selectivity for MNK1 over MNK2 . Another clinical-stage inhibitor, ETC-206, exhibits MNK1 and MNK2 IC50 values of 64 nM and 86 nM, respectively, which are 32- to 86-fold less potent than tomivosertib .

MNK1/2 inhibition eIF4E phosphorylation kinase selectivity

High Kinome Selectivity: Tomivosertib Demonstrates Minimal Off-Target Activity in a >400-Kinase Panel, Enhancing Experimental Reproducibility in Cellular and In Vivo Studies

Tomivosertib was profiled at 1 μM against a panel of over 400 kinases, revealing only two off-targets (CLK4 and DRAK1/STK17A) that were inhibited by ≥60% [1]. In contrast, the less potent probe CGP 57380, while reportedly selective against a small panel of kinases (p38, JNK1, ERK1/2, PKC, c-Src), lacks comprehensive kinome-wide selectivity data, and its high micromolar IC50 raises concerns about confounding off-target activities at concentrations required for effective MNK inhibition . BAY 1143269 showed considerable activity against only 4 out of 395 kinases, including PIM1 (IC50 = 518 nM), but its biased MNK1 potency profile may limit its utility for studies requiring dual MNK1/2 inhibition .

kinome selectivity off-target activity chemical probe

Distinct Cellular Potency on eIF4E Phosphorylation: Tomivosertib Demonstrates Single-Digit Nanomolar Cellular IC50 Values for Blocking the MNK-eIF4E Axis in Multiple Cancer Cell Lines

Tomivosertib potently inhibits eIF4E phosphorylation at serine 209 in cellular assays, with reported IC50 values ranging from 2 nM to 21.5 nM across different tumor cell lines (e.g., A549, MDA-MB-231, HeLa) [1]. In contrast, ETC-206 exhibits a cellular eIF4E phosphorylation IC50 of 321 nM in HeLa cells , representing a ~15- to 160-fold reduction in cellular potency compared to tomivosertib. No direct cellular eIF4E phosphorylation data are publicly available for CGP 57380 or BAY 1143269 in the same cell lines, limiting cross-study comparisons. However, the 2.2 μM biochemical IC50 of CGP 57380 predicts that cellular IC50 values would be substantially higher, likely in the micromolar range .

eIF4E phosphorylation cellular target engagement translation inhibition

Validated In Vivo Target Engagement and Safety: Tomivosertib Demonstrates Dose-Dependent eIF4E Dephosphorylation and Tolerability in Phase Ib Clinical Trial

In a Phase Ib clinical trial (NCT02605083), tomivosertib treatment resulted in a clear reduction in eIF4E phosphorylation at S209 in metastatic breast cancer tissue biopsies, as measured by immunohistochemistry and proteomic analyses, confirming target engagement in human patients [1]. The study also demonstrated that tomivosertib, alone and in combination with paclitaxel, was well tolerated with no pharmacokinetic interaction [1]. Preclinically, oral dosing of tomivosertib at 1 mg/kg once daily achieved maximal tumor growth inhibition (>100% TGI) in an MDA-MB-231 xenograft model, with >80% reduction in phospho-eIF4E for up to 8 hours [2]. In contrast, clinical-stage MNK inhibitors like BAY 1143269 and ETC-206 have not yet reported comparable human pharmacodynamic data in peer-reviewed literature, limiting cross-compound comparison [3].

in vivo pharmacodynamics clinical trial target engagement

Optimal Research and Industrial Application Scenarios for Tomivosertib Based on Differential Evidence


In Vivo Oncology Studies Requiring Robust and Durable Inhibition of the MNK-eIF4E Axis

Tomivosertib is particularly well-suited for in vivo tumor xenograft and syngeneic models where sustained suppression of eIF4E phosphorylation is required. Preclinical data demonstrate that oral dosing at 1 mg/kg once daily yields maximal tumor growth inhibition (>100% TGI) and >80% reduction in phospho-eIF4E for 8 hours in a breast cancer xenograft model [1]. This robust pharmacodynamic effect supports the use of tomivosertib as a reliable tool compound for investigating the role of MNK1/2 in tumor progression and metastasis in vivo. The availability of human pharmacokinetic and tolerability data from Phase Ib trials further validates its translational utility [2].

Immuno-Oncology Research Exploring the MNK-eIF4E-PD-L1 Axis and T Cell Memory Phenotypes

Tomivosertib has been shown to significantly downregulate PD-L1 protein abundance in tumor cells and to modulate T cell differentiation, enriching T central memory (TCM) and T stem cell memory (TSCM) populations in both murine and human T cells [3]. This dual effect on tumor-intrinsic immune evasion and adaptive immunity makes tomivosertib an optimal candidate for combination studies with immune checkpoint inhibitors or CAR T cell therapies. The high kinome selectivity of tomivosertib ensures that observed immune-modulating effects are not confounded by off-target kinase inhibition, a critical consideration for immuno-oncology research [4].

Chemical Probe Studies Requiring High Kinome Selectivity for Target Validation of the MNK1/2 Pathway

For researchers seeking to establish causality between MNK1/2 inhibition and a specific cellular phenotype, tomivosertib offers a best-in-class selectivity profile. A comprehensive kinome screen (>400 kinases) at 1 μM identified only two off-targets (CLK4 and DRAK1), and tomivosertib does not exhibit antiproliferative activity in a broad panel of tumor cell lines (IC50 >30 μM) [4]. This clean profile minimizes the risk of off-target-driven artifacts and enhances the interpretability of RNA-seq, proteomic, or phenotypic screening data. In contrast, first-generation probes like CGP 57380 have lower potency and limited selectivity data, making them less suitable for rigorous target validation .

Preclinical Combination Therapy Studies with Taxanes or Other Standard-of-Care Agents

Tomivosertib has demonstrated preclinical and clinical evidence of safe combination with paclitaxel, without pharmacokinetic interaction and with clear pharmacodynamic evidence of target engagement in patient tumors [2]. This makes tomivosertib a preferred MNK inhibitor for studies exploring the chemosensitization potential of blocking the MNK-eIF4E axis in breast cancer and other solid tumors. The availability of a well-tolerated oral dosing regimen further facilitates chronic combination studies in rodent models.

Quote Request

Request a Quote for Tomivosertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.